![molecular formula C14H14N4O2S2 B2397100 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034549-18-1](/img/structure/B2397100.png)
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, commonly known as PTTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTS is a member of the triazole family, which has been extensively studied for their biological and pharmacological properties. In
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered attention in drug development due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been extensively studied. Notable methodologies include:
Mechanism of Action
Target of Action
Compounds containingtriazole and thiazole moieties are known to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds with triazole and thiazole moieties are known to affect a wide range of biological pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
It’s known that triazole compounds are readily capable of binding in the biological system , and thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Compounds with triazole and thiazole moieties are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,14-7-4-10-21-14)17-13(11-18-15-8-9-16-18)12-5-2-1-3-6-12/h1-10,13,17H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYWSIXAZASFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide |
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